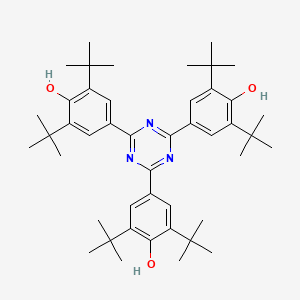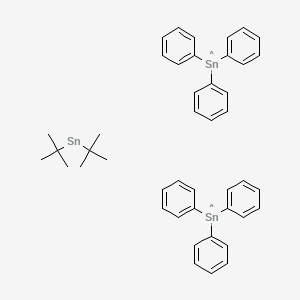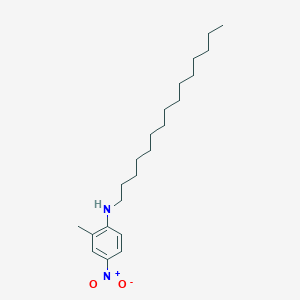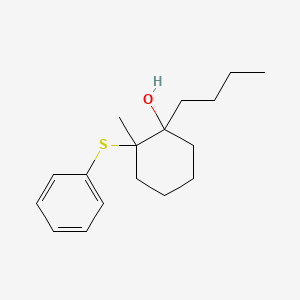
1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound is characterized by the presence of a butyl group, a methyl group, a phenylsulfanyl group, and a hydroxyl group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with butyl bromide in the presence of a strong base such as sodium hydride. This reaction forms 1-butylcyclohexanone, which is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the methyl group. The resulting intermediate is treated with phenylsulfanyl chloride to introduce the phenylsulfanyl group, followed by reduction with lithium aluminum hydride to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of intermediates, followed by sequential reactions under controlled conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to optimize reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH₃)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted cyclohexanols
Wissenschaftliche Forschungsanwendungen
1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s overall effect is determined by the combined interactions of its functional groups with various biological targets.
Vergleich Mit ähnlichen Verbindungen
1-Butyl-2-methylcyclohexan-1-ol: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
2-Methyl-2-phenylsulfanylcyclohexan-1-ol: Lacks the butyl group, affecting its solubility and interaction with biological targets.
1-Butyl-2-phenylsulfanylcyclohexan-1-ol: Lacks the methyl group, altering its steric and electronic properties.
Uniqueness: 1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol is unique due to the presence of all three functional groups (butyl, methyl, and phenylsulfanyl) attached to the cyclohexane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
112261-06-0 |
|---|---|
Molekularformel |
C17H26OS |
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
1-butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol |
InChI |
InChI=1S/C17H26OS/c1-3-4-13-17(18)14-9-8-12-16(17,2)19-15-10-6-5-7-11-15/h5-7,10-11,18H,3-4,8-9,12-14H2,1-2H3 |
InChI-Schlüssel |
WHVNKHHSMLJXCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(CCCCC1(C)SC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



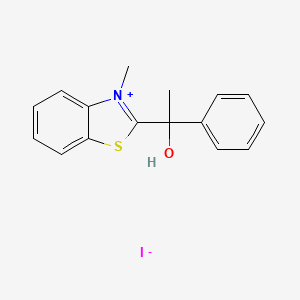
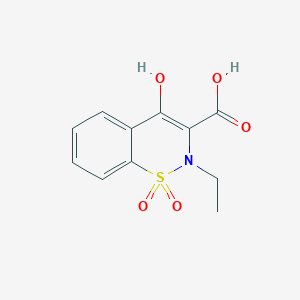
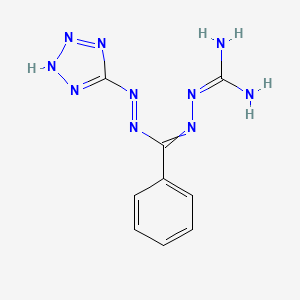
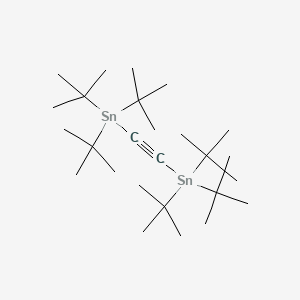
![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)

![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
![Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-](/img/structure/B14320330.png)
